Methyl 5-bromo-4-methyloxazole-2-carboxylate
Description
Methyl 5-bromo-4-methyloxazole-2-carboxylate is a halogenated oxazole derivative featuring a bromine atom at position 5, a methyl group at position 4, and a methyl ester at position 2 of the oxazole ring. This compound is of significant interest in medicinal and synthetic chemistry due to the oxazole scaffold’s versatility in drug design and catalytic transformations. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki–Miyaura), while the ester group provides a handle for further functionalization .
Properties
Molecular Formula |
C6H6BrNO3 |
|---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
methyl 5-bromo-4-methyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C6H6BrNO3/c1-3-4(7)11-5(8-3)6(9)10-2/h1-2H3 |
InChI Key |
MWEVCXMTLQUXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-methyloxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-oxazolecarboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and may involve the use of protective atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-methyloxazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Methyl 5-bromo-4-methyloxazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: Researchers use it to study the biological activity of oxazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is employed in the development of new materials and chemicals, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-methyloxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural Analogs in Oxazole and Thiazole Families
Key structural analogs include halogenated oxazoles, thiazoles, and isoxazoles with varying substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Ring Type | Substituents (Positions) | Halogen | Key Differences vs. Target Compound | Similarity Score* |
|---|---|---|---|---|---|
| Methyl 5-bromo-4-methyloxazole-2-carboxylate | Oxazole | Br (5), CH₃ (4), COOCH₃ (2) | Br | Reference compound | — |
| Methyl 4-bromo-5-phenyloxazole-2-carboxylate | Oxazole | Br (4), Ph (5), COOCH₃ (2) | Br | Phenyl vs. methyl at C5; steric hindrance ↑ | 0.85† |
| Methyl 4-chloro-5-phenyloxazole-2-carboxylate | Oxazole | Cl (4), Ph (5), COOCH₃ (2) | Cl | Cl (less reactive) vs. Br; phenyl at C5 | 0.86† |
| Methyl 5-bromothiazole-2-carboxylate | Thiazole | Br (5), COOCH₃ (2) | Br | S vs. O in ring; electronic effects differ | 0.91† |
| Ethyl 5-bromothiazole-2-carboxylate | Thiazole | Br (5), COOCH₂CH₃ (2) | Br | Ethyl ester vs. methyl; lipophilicity ↑ | 0.88† |
| 5-Bromo-4-methylthiazole-2-carboxylic acid | Thiazole | Br (5), CH₃ (4), COOH (2) | Br | Carboxylic acid vs. ester; solubility ↓ | 0.86† |
*Similarity scores based on Tanimoto coefficients ().
Reactivity and Functionalization
- Halogen Reactivity : Bromine at C5 in the target compound enables efficient cross-coupling, unlike chlorine analogs (e.g., Methyl 4-chloro-5-phenyloxazole-2-carboxylate), which require harsher conditions .
- Ester vs.
- Ring Heteroatoms : Thiazoles (S/N) exhibit stronger π-accepting properties than oxazoles (O/N), influencing coordination chemistry and catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
